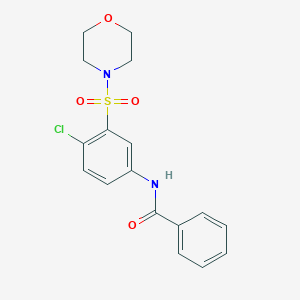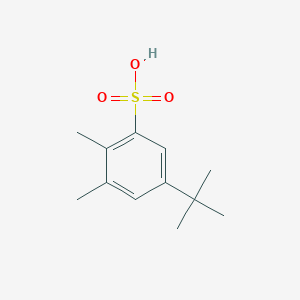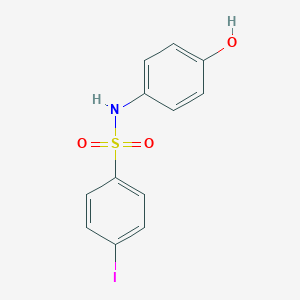
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3) that has been extensively studied in various scientific research applications. GSK-3 is a multifunctional serine/threonine protein kinase that plays a crucial role in many cellular processes, including glycogen metabolism, cell cycle regulation, Wnt signaling, and neuronal development. CHIR-99021 has been shown to have many potential applications in the fields of stem cell research, cancer therapy, and neurodegenerative diseases.
Wirkmechanismus
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide exerts its pharmacological effects by selectively inhibiting the activity of GSK-3, which is a key regulator of many cellular processes. GSK-3 is involved in the phosphorylation and degradation of many proteins, including β-catenin, which is a key component of the Wnt signaling pathway. By inhibiting GSK-3, N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide stabilizes β-catenin and activates the Wnt signaling pathway, which promotes cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide has been shown to have many biochemical and physiological effects, including enhancing the self-renewal and pluripotency of stem cells, inhibiting the growth and proliferation of cancer cells, promoting neuronal differentiation and survival, and protecting against neurotoxicity. N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide has also been shown to regulate the expression of many genes involved in various cellular processes, including cell cycle regulation, apoptosis, and DNA damage response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide has many advantages for lab experiments, including its high potency and selectivity for GSK-3, its ability to activate the Wnt signaling pathway, and its potential applications in stem cell research, cancer therapy, and neurodegenerative diseases. However, N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide also has some limitations, including its potential toxicity and off-target effects, and the need for further studies to fully elucidate its pharmacological effects and mechanisms of action.
Zukünftige Richtungen
There are many future directions for research on N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide, including further studies on its pharmacological effects and mechanisms of action, its potential applications in other diseases and disorders, and the development of more potent and selective GSK-3 inhibitors. Some possible future directions for research on N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide include studying its effects on other cellular processes, such as autophagy and mitochondrial function, and exploring its potential applications in regenerative medicine and tissue engineering.
Synthesemethoden
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide can be synthesized using a multi-step synthetic method that involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with morpholine, followed by reduction of the nitro group with tin(II) chloride. The resulting 4-chloro-3-morpholin-4-ylsulfonylaniline is then reacted with benzoyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide has been extensively studied in various scientific research applications, including stem cell research, cancer therapy, and neurodegenerative diseases. In stem cell research, N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide has been shown to enhance the self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells by activating the Wnt signaling pathway. In cancer therapy, N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide has been shown to promote neuronal differentiation and survival, and to protect against neurotoxicity.
Eigenschaften
CAS-Nummer |
797781-56-7 |
|---|---|
Molekularformel |
C17H17ClN2O4S |
Molekulargewicht |
380.8 g/mol |
IUPAC-Name |
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C17H17ClN2O4S/c18-15-7-6-14(19-17(21)13-4-2-1-3-5-13)12-16(15)25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11H2,(H,19,21) |
InChI-Schlüssel |
GKCBNNYYHQNJLZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)Cl |
Kanonische SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B280654.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)

![N-[2-(4-chlorophenyl)ethyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280659.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B280660.png)

![2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)
![4-{[(2,5-Dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280665.png)
![2-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280666.png)
![2-Hydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280667.png)
![4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280668.png)
![2-(4-butylanilino)-4-[(4-butylphenyl)imino]-1(4H)-naphthalenone](/img/structure/B280672.png)
![2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B280675.png)
![2-(4-chlorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280678.png)